Biphenyl-3-YL(phenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-(3-phenylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-19(16-10-5-2-6-11-16)18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVXIYLMAMPQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453128 | |
| Record name | BIPHENYL-3-YL(PHENYL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3378-09-4 | |
| Record name | BIPHENYL-3-YL(PHENYL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Aryl Ketones in Modern Organic Synthesis
Aryl ketones are a class of organic compounds characterized by a carbonyl group attached to at least one aromatic ring. fiveable.menumberanalytics.com Their importance in contemporary organic synthesis is multifaceted, stemming from their versatile reactivity and their presence in a wide array of functional molecules. fiveable.menumberanalytics.comrsc.org
These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me The carbonyl group in aryl ketones can undergo a variety of transformations, including reduction to secondary alcohols or alkanes, which are themselves valuable synthetic precursors. fiveable.me Furthermore, the aromatic ring can be functionalized through reactions like halogenation and nitration, expanding the synthetic possibilities. fiveable.me
The Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl ketones, involving the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. fiveable.mersc.org More recent advancements have focused on developing more efficient and environmentally friendly synthetic routes, including metal-free and palladium-catalyzed methods. rsc.orgacs.orgresearchgate.net The development of such methods highlights the ongoing importance of aryl ketones and the continuous effort to refine their synthesis for various applications. rsc.orgresearchgate.net
Synthetic Methodologies for 1,1 Biphenyl 3 Yl Phenyl Methanone and Its Regioisomers
Classical Electrophilic Acylation Strategies
Friedel-Crafts Acylation: Principles and Application to Biphenyl (B1667301) Systems
The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a direct pathway to introduce an acyl group onto an aromatic ring. d-nb.infoorganic-chemistry.org This electrophilic aromatic substitution reaction involves the treatment of an arene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.org The Lewis acid activates the acylating agent by forming a complex, which then generates a highly electrophilic acylium ion or a polarized complex that attacks the electron-rich aromatic ring. chegg.com A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the resulting ketone product is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org
When applied to biphenyl, the substrate acts as the nucleophile, attacking the electrophilic acylium ion. chegg.com The phenyl group is an ortho-, para-directing activator. Consequently, the electrophilic attack preferentially occurs at the positions ortho or para to the point of attachment of the other ring (positions 2, 4, and 6). The reaction of biphenyl with an acylating agent like benzoyl chloride in the presence of AlCl₃ can therefore lead to a mixture of regioisomeric products. For instance, the erbium(iii) triflate (Er(OTf)₃) catalyzed Friedel-Crafts acylation of biphenyl with benzoic acid under microwave irradiation has been shown to produce [1,1′-biphenyl]-4-yl(phenyl)methanone, the para-substituted isomer. nih.gov
Regioselectivity Challenges and Control in Direct Acylation
The primary challenge in synthesizing [1,1'-Biphenyl]-3-yl(phenyl)methanone via direct Friedel-Crafts acylation lies in controlling the regioselectivity. The inherent electronic properties of the biphenyl system strongly favor substitution at the para-position (C4) due to resonance stabilization and reduced steric hindrance compared to the ortho-positions (C2). The meta-position (C3) is the least favored site for electrophilic attack.
Studies on the acetylation of biphenyl and its derivatives illustrate this challenge. The acylation of biphenyl with acetyl chloride is a common example where controlling the stoichiometry and reaction conditions is crucial to avoid side products. In the case of 3,3′-dimethylbiphenyl, monoacetylation with acetic anhydride and aluminum chloride in 1,2-dichloroethane (B1671644) was reported to give the 4-acetyl derivative in 50% yield, demonstrating the strong preference for para-substitution. d-nb.info Achieving significant yields of the meta-acylated product is generally difficult without specific directing groups or alternative synthetic strategies.
The choice of solvent and temperature can influence the product distribution, but overcoming the intrinsic preference for the para-isomer remains a significant hurdle. For example, studies on the acetylation of 3,3'-dimethylbiphenyl (B1664587) showed that while boiling 1,2-dichloroethane provided high yields of the 4-acetyl product, the formation of other isomers was minimal, highlighting the difficulty in directing the acyl group to other positions. d-nb.info
| Substrate | Acylating Agent | Catalyst | Solvent | Major Product(s) | Reference |
| Biphenyl | Benzoic Acid | Er(OTf)₃ | Microwave (solvent-free) | [1,1′-Biphenyl]-4-yl(phenyl)methanone | nih.gov |
| 3,3′-Dimethylbiphenyl | Acetic Anhydride | AlCl₃ | 1,2-Dichloroethane | 4-Acetyl-3,3′-dimethylbiphenyl | d-nb.info |
| Biphenyl | Acetyl Chloride | AlCl₃ | Not specified | 4-Acetylbiphenyl | chegg.comacs.org |
This table illustrates the typical regiochemical outcomes in Friedel-Crafts acylation of biphenyl systems, where para-substitution is predominantly observed.
Transition Metal-Catalyzed Cross-Coupling Reactions
To circumvent the regioselectivity issues inherent in Friedel-Crafts acylation, modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer a powerful and precise alternative for constructing specific biphenyl ketone isomers.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon single bond between an organoboron species (typically a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.org This reaction is widely used for the synthesis of substituted biphenyls due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acids. wikipedia.orgmdpi.com
For the synthesis of [1,1'-Biphenyl]-3-yl(phenyl)methanone, two primary retrosynthetic disconnections are possible using the Suzuki-Miyaura reaction:
Route A: Coupling of 3-bromobenzophenone (B87063) or a related halide with phenylboronic acid.
Route B: Coupling of a (3-benzoylphenyl)boronic acid with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene).
This strategic approach allows for the unambiguous placement of the benzoyl group at the 3-position of the biphenyl scaffold, completely avoiding the formation of other regioisomers. For example, intermediates like 3-bromobenzophenone are key starting materials for such syntheses. mdpi.com
The success of the Suzuki-Miyaura coupling hinges on the careful selection and optimization of several parameters: the palladium source, the ligand, the base, and the solvent system.
Palladium Catalyst: A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). rsc.orgnih.gov The active catalyst is the Pd(0) species, which is either used directly or generated in situ from a Pd(II) precursor. rsc.org
Ligands: Ligands are crucial for stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's efficiency. wikipedia.org Simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are commonly used. rsc.org More sophisticated biaryl phosphine ligands, such as SPhos and XPhos, have been developed to improve yields and expand the reaction scope, particularly for challenging substrates. rsc.org
Base: A base is required for the transmetalation step. wikipedia.org Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). rsc.orgnih.gov The choice of base can significantly affect the reaction rate and yield.
Solvent: The reaction is often performed in a two-phase system, such as a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or tetrahydrofuran (B95107) (THF)) and water, or in anhydrous conditions. rsc.orgnih.gov The use of anhydrous toluene with cesium carbonate and Pd(PPh₃)₄ has been reported for the coupling of acyl chlorides with organoboronic acids to form ketones. nih.gov
The Suzuki-Miyaura reaction demonstrates a broad scope, accommodating a wide range of functionalized boronic acids and aryl halides. This flexibility is essential for the synthesis of complex molecules. gre.ac.uk Aryl halides with electron-withdrawing groups often react more readily, and the reactivity order is typically I > Br > Cl. rsc.org
Research has demonstrated the successful coupling of various aryl halides with diverse boronic acids to produce biphenyl derivatives. For instance, the synthesis of fluorinated biphenyls has been achieved by coupling tetrafluoroiodobenzene with trifluoroboronic acid derivatives using a Pd₂(dba)₃/SPhos catalyst system. rsc.org Similarly, biphenyl benzamide (B126) derivatives were produced in good yields via the coupling of commercially available boronic acids with a bromo-benzamide precursor. rsc.org The synthesis of ketoprofen (B1673614) and bifonazole (B1667052) analogues has utilized Suzuki couplings between acid chlorides and boronic acids to generate the core aryl ketone structures. mdpi.com
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Yield | Reference |
| 2-Iodo-4-nitrofluorobenzene | Phenylboronic acid | Pd catalyst / PPh₃ | Not specified | 81% | rsc.org |
| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / SPhos | Na₂CO₃ | 99% (for one isomer) | rsc.org |
| Bromo-phenyloxazole | Various boronic acids | Not specified | Not specified | Not specified | nih.gov |
| 3-Bromobenzophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Not specified | mdpi.com |
This table showcases the versatility of the Suzuki-Miyaura coupling in synthesizing various substituted biphenyls by pairing different aryl halides and boronic acids under optimized catalytic conditions.
Optimization of Reaction Conditions and Catalyst Systems
Carbonylative Coupling Methodologies for Diaryl Ketone Synthesis
The synthesis of diaryl ketones, including [1,1'-biphenyl]-3-yl(phenyl)methanone, is efficiently achieved through palladium-catalyzed carbonylative coupling reactions. This approach is powerful as it forms two new carbon-carbon bonds in a single step by combining aryl halides or triflates with organometallic reagents and carbon monoxide. nih.gov The carbonylative Suzuki-Miyaura cross-coupling, which pairs an aryl halide with an arylboronic acid in the presence of carbon monoxide, is a widely studied and effective method for preparing biaryl ketones. rsc.orgscielo.br This three-component reaction is valued for its ability to create synthetically and biologically important molecules. rsc.org
Mechanistic Insights into Carbon Monoxide Insertion
The catalytic cycle of a palladium-catalyzed carbonylative coupling reaction, such as the Suzuki-Miyaura variant, follows a generally accepted pathway. scielo.br The process is initiated by the oxidative addition of a Pd(0) catalyst into an aryl halide (e.g., 3-bromobiphenyl) to form an arylpalladium(II) complex. scielo.brdiva-portal.org This intermediate then coordinates with carbon monoxide. scielo.brlibretexts.org
A crucial subsequent step is the migratory insertion of the coordinated carbon monoxide into the aryl-palladium bond. libretexts.orgnih.gov This 1,1-insertion leads to the formation of a key acyl-palladium intermediate (e.g., (3-phenylbenzoyl)palladium complex). scielo.bracs.org The final stages of the cycle involve transmetalation with the organometallic coupling partner (e.g., phenylboronic acid) and subsequent reductive elimination. diva-portal.org This last step releases the desired diaryl ketone product, [1,1'-biphenyl]-3-yl(phenyl)methanone, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. diva-portal.orglibretexts.org The insertion of CO into an Ar-Pd-I complex is noted to be more rapid than into the corresponding Ar-Pd-Br complex, which can influence reaction conditions and the choice of additives. scielo.br
Catalytic Systems and Ligand Effects
The efficacy of carbonylative coupling reactions is highly dependent on the catalytic system, particularly the choice of palladium catalyst and the associated ligands. diva-portal.org Ligands are crucial as their electronic and steric properties can be fine-tuned to optimize catalytic activity and selectivity. diva-portal.orgrsc.org
For the carbonylative Suzuki-Miyaura reaction, various palladium sources can be employed, including Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd/C. scielo.brrsc.org The choice of ligand is critical; phosphine ligands are commonly used. For instance, PdCl₂(PPh₃)₂ has been used for couplings involving aryl iodides, while systems with dppf (1,1'-bis(diphenylphosphino)ferrocene) ligands are effective for aryl bromides and triflates. scielo.br The use of bulky, electron-donating phosphine ligands, such as tri-tert-butylphosphine (B79228) (t-Bu₃P), has been shown to dramatically improve the scope of double carbonylation reactions of aryl iodides. rsc.org N-heterocyclic carbene (NHC) ligands have also emerged as highly effective, with catalysts like PEPPSI-IPr efficiently promoting the coupling of even sterically hindered substrates to yield diaryl ketones in good to excellent yields. nih.gov
The table below summarizes various catalytic systems used in carbonylative diaryl ketone synthesis.
| Catalyst Precursor | Ligand | Coupling Partners | Base | Solvent | Reference(s) |
| Pd(OAc)₂ | BuPAd₂ | Aryl bromides, Arylboronic acids | - | - | rsc.org |
| PdCl₂(PPh₃)₂ | PPh₃ | Aryl iodides, Arylboronic acids | K₂CO₃ | Anisole | nih.govscielo.br |
| PdCl₂(dppf) | dppf | Aryl bromides/triflates, Arylboronic acids | K₂CO₃, KI | - | scielo.br |
| PEPPSI-IPr | IPr (NHC) | Aryl iodides, Arylboronic acids | - | - | nih.gov |
| Pd/C | None | Aryl iodides, Alkynes | NEt₃ | - | rsc.org |
Emerging Palladium-Catalyzed Methodologies
Recent advancements in palladium catalysis have introduced novel and more efficient routes for diaryl ketone synthesis. One significant development is the carbonylative cross-electrophile coupling, which utilizes carbon monoxide as both the carbonyl source and a reductant. acs.org This method, enabled by a cooperative palladium and rhodium catalytic system, allows for the coupling of readily available aryl triflates and aryl bromides without the need for a stoichiometric metal reductant. acs.org
Another innovative approach involves the C(sp²)-H thianthrenation of arenes. nih.govacs.org In this strategy, arenes are selectively functionalized via C-H activation to form aryl thianthrenium salts. These salts then participate in palladium-catalyzed carbonylative cross-coupling reactions with arylboronic acids to produce a variety of diaryl ketones in good to excellent yields under mild conditions. nih.govacs.org This method circumvents the need for pre-functionalized aryl halides or organometallics for one of the aromatic partners. acs.org
Furthermore, palladium-catalyzed synthesis of aryl ketones has been achieved by coupling aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents. organic-chemistry.org This process avoids traditional organometallic reagents like Grignard reagents, offering better functional group tolerance. organic-chemistry.org The reaction proceeds through the formation of an N-tert-butyl azo compound, which isomerizes to a hydrazone before hydrolysis yields the final ketone. organic-chemistry.org
Advanced and Multi-Step Synthetic Approaches
Beyond single-step couplings, the synthesis of structurally complex biphenylmethanones often requires more elaborate, multi-step sequences. These approaches allow for the introduction of diverse substituents and the construction of related polycyclic architectures.
Synthesis of Substituted Biphenylmethanone Derivatives via Complex Routes
Multi-step synthesis provides a strategic pathway to construct complex molecules from simpler starting materials. udel.eduyoutube.com For substituted biphenylmethanones, this can involve the sequential introduction of functional groups to build the desired molecular framework. lookchem.comyoutube.com
One documented multi-step synthesis produces (5-hydroxy-6-methyl[1,1'-biphenyl]-3-yl)(phenyl)methanone. arkat-usa.org This demonstrates how additional functional groups (hydroxyl, methyl) can be incorporated into the biphenylmethanone scaffold. The synthesis of libraries of substituted biphenyls often employs a "double combinatorial approach" on a solid support. lookchem.com This involves preparing functionalized building blocks for each aromatic ring and then coupling them, often via a Stille reaction between an organostannane and an aryl halide. lookchem.com This strategy allows for the rapid generation of a large number of structurally diverse compounds. lookchem.com
The general workflow for such a synthesis can be broken down as follows:
Functionalization of Ring A: A starting phenol (B47542) is protected and then functionalized with various side chains.
Stannylation: The functionalized ring is converted to an organostannane derivative.
Functionalization of Ring B: A second aromatic ring is prepared as an aryl halide with appropriate protecting groups.
Palladium-Catalyzed Coupling: The two building blocks are coupled using a palladium catalyst (e.g., Pd₂(dba)₃).
Deprotection and Cleavage: The final product is cleaved from the solid support and deprotected to yield the target molecule. lookchem.com
Intramolecular Cyclization Reactions for Related Polycyclic Systems
Intramolecular cyclization reactions are powerful tools for constructing polycyclic systems from linear precursors containing the biphenylmethanone core. ub.edu Palladium-catalyzed intramolecular reactions of substrates like (2-haloanilino)ketones can lead to the formation of aza-heterocycles. ub.edu The reaction pathway can diverge towards either α-arylation of the ketone or nucleophilic addition at the carbonyl group, depending on the length of the tether connecting the reacting moieties. ub.edu
The Dieckmann cyclization, an intramolecular Claisen condensation of diesters, is a classic method for forming five- and six-membered rings. openstax.org While not directly applied to biphenylmethanone, the principle of intramolecular condensation is relevant. More pertinent are palladium-catalyzed annulations, where, for example, 2-iodoaronitriles react with bicyclic alkenes to form polycyclic aromatic ketones. ub.edu Similarly, rhodium-catalyzed reactions of α-diazo ketones tethered to alkynes can generate a variety of complex polycyclic structures through intermediates like metal carbenes. nih.gov These reactions can proceed via several pathways, including C-H insertion or cyclopropanation, to yield fused ring systems. nih.gov Biomimetic approaches have also led to the discovery of spontaneous, uncatalyzed intramolecular carbonyl-ene reactions and cascade reactions that form complex polycyclic natural products from diketone precursors at room temperature. nih.gov
Electrophilic Cyclization for Heterocyclic Annulation
The biphenyl methanone (B1245722) framework serves as a valuable precursor for the synthesis of polycyclic heteroaromatic compounds and fused heterocyclic systems. Electrophilic cyclization and annulation strategies are powerful tools for constructing these complex molecular architectures, such as benzo[b]thiophenes and benzo[b]furans. These heterocyclic aromatic bicycles are significant scaffolds in pharmaceuticals and natural products.
One prominent strategy is the palladium-catalyzed, iodine-mediated electrophilic annulation. researchgate.net For instance, 2-(1-alkynyl)biphenyls can undergo electrophilic annulation with disulfides in the presence of a palladium catalyst and iodine to yield 9-sulfenyl phenanthrenes in moderate to excellent yields. researchgate.net The development of such synthetic methodologies is driven by the need to create uniquely substituted benzofused heterocycles, offering an alternative to the more common approaches that often have limitations in terms of the substitution patterns that can be achieved. The utility of electrophilic cyclizations has been broadened by the introduction of novel reactive electrophilic units. nih.gov These annulation reactions are central to accessing a variety of heteroacenes, including tri-, tetra-, and pentacyclic ring systems. rsc.org
Double Intramolecular Electrophilic Aromatic Substitution for Spiro Derivatives
A particularly elegant strategy for creating complex, three-dimensional molecules from biphenyl ketone precursors is the double intramolecular electrophilic aromatic substitution (EAS). This method is highly effective for synthesizing spiro derivatives, such as spirobifluorenes (SBFs), which are valuable for their unique optoelectronic properties. nih.gov
The synthesis involves treating a bis-biphenyl methanone with a strong acid, such as methanesulfonic acid (MsOH). nih.govacs.org This one-step process triggers a double intramolecular EAS reaction, leading to the formation of the desired spiro compound in good yields. nih.govacs.org The strong acidic conditions are necessary to enhance the electrophilic character of the central carbonyl carbon and to facilitate the dehydration of the intermediate carbinol. nih.govacs.org This synthetic pathway allows for significant structural modifications of the classic SBF structure by replacing phenyl rings with various heterocycles, thereby tuning its electronic properties. nih.govacs.org Researchers have successfully prepared several new biheterocyclic SBF analogues using this methodology, achieving global yields ranging from 20% to 70% over two steps. nih.govacs.org
To better understand the limitations and predict the success of this strategy, particularly for fully heterocyclic compounds, theoretical approaches using conceptual Density Functional Theory (DFT) have been developed. nih.govnih.gov These calculations help in predicting the thermodynamic and kinetic aspects of the spiro derivative synthesis via double aromatic electrophilic substitution. nih.govnih.gov
| Starting Bis-Aryl Ketone | Resulting Spiro Compound | Reaction Conditions | Overall Yield | Reference |
|---|---|---|---|---|
| Bis-biphenyl methanone | Spirobifluorene (SBF) | Methanesulfonic acid (MsOH) | Good | nih.govacs.org |
| 2,2′-dibromo-bis-biphenyl methanone | 2,2′-dibromo-9,9′-spirobifluorene | Methanesulfonic acid (MsOH) | Good | nih.gov |
| Bis(5,5′-dimethyl-[2,2′-bithiophen]-3-yl)methanone | Dimethyl-dithia-SBF analogue | Methanesulfonic acid (MsOH) | ~20-70% (global yield) | nih.gov |
Chemo- and Regioselective Functionalization Strategies
Controlling the chemo- and regioselectivity during the functionalization of unsymmetrical ketones and biphenyl systems is a significant challenge in organic synthesis. researchgate.net Various strategies have been developed to direct chemical reactions to a specific site on the molecule.
One approach involves the use of directing groups. For example, in the cobalt-catalyzed C-H functionalization of aromatic amines, the reaction can be directed to the distal ring of a biphenyl system with exclusive allylic selectivity. acs.org This method allows for the C(sp²)–H allylation of biphenyl amines with unactivated terminal olefins, providing access to functionalized biphenyl scaffolds. acs.org
Another powerful strategy is catalyst control. In palladium-catalyzed reactions, the choice of ligand can be crucial for directing the reaction pathway. researchgate.netacs.org For instance, in the regioselective and chemo-switchable annulation of unsymmetric cyclic aryliodoniums, ligands in the palladium catalyst cooperate with amide groups in the substrate to control both regioselectivity and chemoselectivity. acs.org This allows for a switch between N- and O-oriented cyclization. acs.org Similarly, in the nickel-catalyzed hydroallylation of allenes, the use of triethylphosphine (B1216732) as a ligand promotes 4,3-addition selectivity, whereas (2-biphenyl)dicyclohexylphosphine facilitates 4,1-addition selectivity. researchgate.net These methods demonstrate excellent regio- and diastereoselectivity with a broad substrate scope. researchgate.net
Sequential reaction pathways, such as Knoevenagel/Michael/Aldol reactions followed by oxidative aromatization, also provide an efficient route to regioselectively functionalized biphenyls with at least one phenolic hydroxyl group. researchgate.net
| Reaction Type | Key Strategy | Example | Outcome | Reference |
|---|---|---|---|---|
| C-H Allylation | Directing Group | Co-catalyzed allylation of biphenyl amines | Exclusive allylic selectivity for the distal ring | acs.org |
| Hydroallylation | Ligand Control (Nickel Catalyst) | Using triethylphosphine vs. (2-biphenyl)dicyclohexylphosphine | Switches between 4,3- and 4,1-addition selectivity | researchgate.net |
| Annulation | Catalyst-Substrate Cooperation (Palladium Catalyst) | Annulation of unsymmetric cyclic aryliodoniums with amide groups | Switchable N- vs. O-oriented cyclization | acs.org |
| Biphenyl Synthesis | Sequential Reactions | Knoevenagel/Michael/Aldol and oxidative aromatization | Regioselective synthesis of functionalized biphenyls | researchgate.net |
Transition Metal-Free Synthetic Approaches for Related Aryl Ketones
While transition metal catalysis is a cornerstone of modern organic synthesis, there is growing interest in developing synthetic routes that avoid the use of metals to enhance sustainability and simplify product purification. beilstein-journals.org Several transition-metal-free methods for the synthesis of aryl ketones and their biaryl precursors have been established.
One major strategy is base-promoted homolytic aromatic substitution (HAS). acs.org This approach can be used to construct biaryl motifs by reacting aryl halides with arenes in the presence of a base like potassium tert-butoxide (KOtBu), often with a ligand. acs.org The reaction is thought to proceed through the generation of an aryl radical, which then adds to an arene. acs.org
Another powerful metal-free approach involves the use of organolithium reagents or Grignard reagents. A convenient, functional group-tolerant route to aryl trifluoromethyl ketones involves the reaction of aryl Grignard reagents with methyl trifluoroacetate (B77799) under mild conditions. rsc.org Furthermore, a superbase system, such as KOtBu in DMSO, can promote the α-vinylation of various ketones with arylacetylenes, yielding β,γ-unsaturated ketones with high stereoselectivity and in good to excellent yields. acs.org
Photochemical methods also offer a transition-metal-free pathway for forging aryl-aryl bonds. beilstein-journals.org These reactions can proceed through photogenerated intermediates like triplet aryl cations or aryl radicals, which arise from the photoheterolysis of precursors such as aryl phosphates or arene diazonium salts. beilstein-journals.org
| Methodology | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Base-Promoted Homolytic Aromatic Substitution (HAS) | Aryl Halide, Arene, KOtBu | Biaryls | acs.org |
| α-Vinylation of Ketones | Ketone, Arylacetylene, KOtBu/DMSO | β,γ-Unsaturated Ketones | acs.org |
| Trifluoromethylation | Aryl Grignard Reagent, Methyl trifluoroacetate | Aryl trifluoromethyl ketones | rsc.org |
| Photochemical Synthesis | Aryl Phosphate, UV light | Biaryls | beilstein-journals.org |
Photoreactivity and Chemical Transformations of 1,1 Biphenyl 3 Yl Phenyl Methanone Systems
Photochemical Pathways and Excited State Chemistry
The absorption of light by [1,1'-biphenyl]-3-yl(phenyl)methanone initiates a cascade of events, leading to various chemical transformations. The initial step involves the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing to a more stable triplet excited state (T₁), which is often the key player in the subsequent photochemical reactions. nowgonggirlscollege.co.in
In aqueous environments, particularly under acidic conditions, [1,1'-biphenyl]-3-yl(phenyl)methanone and its derivatives can undergo intramolecular photoredox reactions. nih.govcdnsciencepub.com This process involves the simultaneous oxidation and reduction of different parts of the same molecule.
Research on compounds like 3-(hydroxymethyl)benzophenone, a related structure, demonstrates that upon photolysis in acidic aqueous solutions (pH < 3), a clean and highly efficient unimolecular reaction occurs. nih.gov This formal intramolecular photoredox process leads to the formation of a product where the hydroxymethyl group is oxidized to an aldehyde, and the benzophenone (B1666685) ketone is reduced to a secondary alcohol. nih.govcdnsciencepub.com For instance, the photolysis of 3-(hydroxymethyl)benzophenone yields 3-formylbenzhydrol. nih.gov This transformation is notable for its high quantum yield (approximately 0.6) under dilute conditions (<10⁻⁴ M), suggesting an efficient intramolecular pathway. nih.gov
A fascinating aspect of these intramolecular photoredox reactions is the "photochemical meta effect". nih.govacs.org This effect describes the unprecedented electronic communication between substituents at the 1,3-positions of the benzene (B151609) ring, which is not typically observed in ground-state chemistry. nih.gov The meta-positioning of the reacting groups is crucial for this photoredox reaction to occur. This phenomenon has been explored in various meta-substituted benzophenones, highlighting how electronic communication across the meta-positions of the aromatic ring can trigger unique photochemical reactivity in acidic aqueous solutions. researchgate.net Computational studies, including examinations of molecular orbital coefficients in the HOMO and LUMO, have been employed to rationalize the observed reactivity trends. cdnsciencepub.com
The solvent and pH play a critical role in directing the photochemical pathways of [1,1'-biphenyl]-3-yl(phenyl)methanone systems. The intramolecular photoredox reaction is notably absent in organic solvents, where only the photoreduction of the benzophenone moiety is typically observed. nih.gov The reaction is specifically favored in aqueous solutions at a pH below 3. nih.govcore.ac.uk This indicates that protonation of the carbonyl group is a key step in facilitating the intramolecular redox process. The presence of water and acidic conditions are therefore essential for enabling the specific electronic communication and subsequent reaction between the meta-positioned groups. nih.govcdnsciencepub.com
A central feature of benzophenone photochemistry is the generation of ketyl radicals. oup.comresearchgate.net Upon photoexcitation, the benzophenone moiety can abstract a hydrogen atom from a suitable donor, such as the solvent or another molecule, to form a ketyl radical. ncsu.edumdpi.com In the case of intramolecular reactions, this hydrogen abstraction can occur from another part of the same molecule.
The formation of ketyl radicals can be studied using techniques like time-resolved ESR spectroscopy, which can detect these transient species. oup.com The properties and reactivity of these ketyl radicals, including their excited states, have been investigated using methods like two-color two-laser flash photolysis. researchgate.net The reactivity of these excited ketyl radicals can be significantly greater than their ground-state counterparts, often proceeding through electron transfer processes. researchgate.net
In addition to ketyl radicals, other photochemical intermediates such as anion radicals can also be formed, particularly in the presence of a base like KOH in ethanol (B145695). oup.com The interplay between the formation of ketyl radicals and anion radicals can be influenced by the solvent and the presence of additives. oup.com
The nature and position of substituents on the biphenyl (B1667301) ring system can significantly influence the efficiency and outcome of the photochemical reactions. cdnsciencepub.comrsc.org Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting the energy levels of the excited states and the stability of intermediates.
For example, in the study of α-hydroxy-3-benzylbenzophenones, phenyl substituents with electron-donating groups like p-methoxy were found to undergo the acid-catalyzed intramolecular photoredox reaction. cdnsciencepub.com In contrast, a m-methoxyphenyl substituent completely inhibited the reaction. cdnsciencepub.com This highlights the subtle electronic effects that can govern the photochemical pathways. Similarly, studies on other bichromophoric systems have shown that the position of substituents (ortho, meta, or para) can dramatically alter reaction selectivity and efficiency. rsc.org For instance, an ortho-methyl group can promote specific cycloaddition pathways, while a meta-methyl group can lead to a mixture of products. rsc.org
The introduction of substituents can also impact the absorption spectra of the compounds, leading to bathochromic (red) or hypsochromic (blue) shifts, which in turn affects the wavelength of light required for photoactivation. uni-frankfurt.de Generally, electron-withdrawing groups on the second aromatic ring can cause a redshift in the absorption spectrum. uni-frankfurt.de However, a strong electron-withdrawing group might decrease the quantum yield of the photoreaction. uni-frankfurt.de
Data Tables
Table 1: Influence of Substituents on the Intramolecular Photoredox Reaction of α-Hydroxy-3-benzylbenzophenone Derivatives
| Substituent on Phenyl Group | Observed Photoredox Reaction in Aqueous Acid | Notes | Reference |
| Unsubstituted Phenyl | Yes | Undergoes acid-catalyzed intramolecular photoredox reaction. | cdnsciencepub.com |
| p-Methylphenyl | Yes | Undergoes acid-catalyzed intramolecular photoredox reaction. | cdnsciencepub.com |
| p-Methoxyphenyl | Yes | Also shows a residual photoredox reaction not mediated by acid, possibly involving photoinduced electron transfer. | cdnsciencepub.com |
| m-Methoxyphenyl | No | The reaction did not proceed. | cdnsciencepub.com |
Role of Electronic Communication and the Photochemical Meta Effect
Generation and Reactivity of Ketyl Radicals and Other Photochemical Intermediates
Radical Anion Formation and Electron Transfer Processes
The benzophenone-like structure of [1,1'-biphenyl]-3-yl(phenyl)methanone makes it susceptible to single-electron transfer (SET) processes, leading to the formation of radical species. These processes are fundamental to its photoreactivity.
The reduction of diaryl ketones, such as benzophenone and its analogs, by alkali metals is a classic method for generating ketyl radicals. This process involves the transfer of a single electron from the alkali metal to the ketone's carbonyl group. While specific studies detailing the reduction of [1,1'-biphenyl]-3-yl(phenyl)methanone by alkali metals were not found in the surveyed literature, the reactivity of the analogous compound, 4-benzoylbiphenyl (B106861) (4BB), has been investigated. researchgate.net
Upon photoreduction, aromatic ketones can form both anion radicals and the corresponding protonated ketyl radicals. oup.com The formation of these species is highly dependent on the solvent environment. In the presence of a hydrogen donor, the initially formed radical anion is protonated to give the neutral ketyl radical. The general process for a benzophenone analog (Ar-CO-Ar') is as follows:
Electron Transfer: An alkali metal (M) donates an electron to the ketone, forming a radical anion (a ketyl).
Ar-CO-Ar' + M → [Ar-C(O•)-Ar']⁻ M⁺
Dimerization/Further Reduction: The ketyl radical can dimerize to form a pinacolate or be further reduced by another metal atom to a dianion, which upon hydrolysis yields a secondary alcohol.
Studies on 4-benzoylbiphenyl (a structural isomer of the title compound) have shown that upon photoreduction in the presence of a hydrogen donor like triethylamine (B128534), the corresponding ketyl radical is formed. researchgate.netoup.com It is reasonable to expect that [1,1'-biphenyl]-3-yl(phenyl)methanone would undergo a similar single-electron reduction with alkali metals to furnish the corresponding [1,1'-biphenyl]-3-yl(phenyl)ketyl radical. These ketyl radicals are valuable reactive intermediates in organic synthesis, often used to initiate radical cascade reactions. nih.gov
Electron transfer is a key step in many photochemical reactions of diaryl ketones. mdpi.comacs.org Upon absorption of UV light, [1,1'-biphenyl]-3-yl(phenyl)methanone is promoted to an excited triplet state. In this state, it can act as a potent oxidant, capable of abstracting a hydrogen atom or an electron from a suitable donor molecule.
Research on the isomer 4-benzoylbiphenyl (4BB) has utilized time-resolved ESR spectroscopy to study the dynamics of its photoreduction. oup.com In non-polar solvents like benzene, photoreduction in the presence of triethylamine leads to the formation of the 4BB ketyl radical, which exhibits an emissive Chemically Induced Dynamic Electron Polarization (CIDEP) signal. oup.com In contrast, in polar solvents like ethanol with a base, the 4BB anion radical is the dominant species observed, showing an absorptive CIDEP signal. oup.com
These findings highlight the dual nature of the initially formed radical species. The general mechanism involves:
Photoexcitation of the ketone to its triplet state (³Ketone*).
Electron transfer from a donor (e.g., an amine) to the excited ketone, forming a radical ion pair: [Ketone•⁻ Donor•⁺].
In aprotic media, the species can exist as a radical anion. In protic media or in the presence of a hydrogen source, proton transfer occurs to yield the neutral ketyl radical (Ketyl-H•).
The properties and reactivity of these excited ketyl radicals are significantly influenced by the size and electronic characteristics of their aromatic systems. researchgate.net For instance, the excited state of the diphenyl ketyl radical is known to react predominantly through electron transfer processes. researchgate.net Such electron-transfer-initiated reactions have been applied to develop continuous-flow procedures for C-C bond formation, demonstrating the synthetic utility of harnessing the umpolung (polarity reversal) of ketones. bldpharm.com
Reduction by Alkali Metals to Diphenylketyl Analogs
Classical Organic Reactions
Beyond its photochemistry, the ketone moiety in [1,1'-biphenyl]-3-yl(phenyl)methanone allows it to participate in a range of classical organic transformations.
The Haller-Bauer reaction is defined as the cleavage of a carbon-carbon bond in non-enolizable ketones by the action of sodium amide (NaNH₂). chemistry-chemists.com This reaction typically results in the formation of a carboxamide and a hydrocarbon. chemistry-chemists.com
As a non-enolizable ketone (lacking α-hydrogens on one side), [1,1'-biphenyl]-3-yl(phenyl)methanone is a suitable substrate for this transformation. The generally accepted mechanism proceeds via nucleophilic addition of the amide anion to the carbonyl carbon, followed by cleavage of the bond between the carbonyl carbon and one of the aryl groups.
For [1,1'-biphenyl]-3-yl(phenyl)methanone, the reaction would proceed as follows:
Nucleophilic Attack: The amide ion attacks the carbonyl carbon.
Intermediate Formation: A tetrahedral intermediate is formed.
C-C Bond Cleavage: This intermediate cleaves, with the more stable carbanion acting as the leaving group. In this case, cleavage can occur on either side of the carbonyl.
Path A: Cleavage of the phenyl-carbonyl bond yields benzamide (B126) and a biphenyl anion, which is then protonated by the solvent or during workup to give biphenyl.
Path B: Cleavage of the biphenyl-carbonyl bond yields 3-biphenylcarboxamide and a phenyl anion, which is protonated to give benzene.
The regiochemical outcome depends on the relative stability of the departing carbanions. Generally, the reaction favors the formation of the most stable carbanion.
A related transformation is the tandem Lieben-Haller-Bauer reaction, where methyl ketones are converted directly into primary amides using an iodine-ammonia system, proceeding through sequential α-halogenation and C-C bond cleavage. organic-chemistry.orgpreprints.org Although not directly applicable to a diaryl ketone, it highlights the synthetic versatility of Haller-Bauer-type cleavages.
Expected Products of Haller-Bauer Reaction
| Reactant | Reagent | Expected Products |
|---|
Annulation and cycloaddition reactions are powerful methods for constructing cyclic systems. While specific examples involving [1,1'-biphenyl]-3-yl(phenyl)methanone as a substrate in such reactions are not prevalent in the surveyed literature, studies on closely related analogs demonstrate the potential for this reactivity. The ketone moiety can act as a handle or directing group in these transformations.
For instance, rhodium(II)-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones has been developed for the synthesis of substituted pyrroles. rsc.org A substrate containing a 4-benzoyl-biphenyl moiety was successfully used in this transformation, indicating that the benzoyl-biphenyl framework is compatible with these reaction conditions. rsc.org
Furthermore, 1,3-dipolar cycloaddition reactions are a common strategy for synthesizing five-membered heterocycles. ambeed.com The reaction of α-nitroketones with dipolarophiles can yield isoxazolines, and while not demonstrated specifically for the 3-yl isomer, related biphenyl methanones have been used in these contexts. mdpi.com
The table below summarizes cycloaddition reactions with related benzoyl-biphenyl systems, suggesting plausible transformations for the title compound.
Examples of Cycloaddition/Annulation with Related Biphenyl Ketone Systems
| Starting Material Type | Reaction Type | Product Type | Ref. |
|---|---|---|---|
| β-Enaminone + N-Sulfonyl Triazole (with a 4-benzoyl-biphenyl moiety) | Rhodium(II)-catalyzed [3+2] Annulation | Substituted Pyrrole | rsc.org |
| 1H-Pyrazole-3-carboxylic acid chloride (with benzoyl and phenyl groups) + Diaminopyridine | Cyclization/Annulation | Imidazo[4,5-b]pyridine derivative | uzh.ch |
Mechanistic Investigations and Computational Modeling
Detailed Reaction Mechanism Elucidation in Synthesis
The synthesis of diaryl ketones, including Biphenyl-3-YL(phenyl)methanone, is often achieved through transition metal-catalyzed cross-coupling reactions or classical methods like Friedel-Crafts acylation. Understanding the intricate mechanisms of these reactions is key to achieving high yields and purity.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of the biaryl ketone structure. The Suzuki-Miyaura and Stille reactions are prominent examples of methods that can be employed to construct the this compound framework. The catalytic cycles for these reactions, while differing in the specific reagents used, follow a similar fundamental pathway. rsc.org
A plausible and widely accepted mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgscirp.org
Table 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
| Step | Description |
|---|---|
| Oxidative Addition | The active Pd(0) catalyst reacts with an aryl halide (e.g., 3-bromobiphenyl), inserting itself into the carbon-halogen bond to form a Pd(II) complex. rsc.org |
| Transmetalation | The organometallic nucleophile (e.g., a phenylboronic acid in Suzuki coupling or a phenylstannane in Stille coupling) transfers its organic group to the Pd(II) complex. This step often requires a base in Suzuki reactions to facilitate the transfer from the organoboron compound. rsc.orguwindsor.ca |
| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond of this compound and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. rsc.orgscirp.org |
The efficiency of this cycle is highly dependent on the choice of ligands coordinated to the palladium center, the solvent, and the base used. nih.gov For instance, the use of aryltrifluoroborates as coupling partners with aroyl chlorides in the presence of a PdCl₂(Ph₃P)₂ catalyst and K₂CO₃ base provides an effective system for the synthesis of benzophenones. scirp.org Iron-bisphosphine complexes have also been explored as catalysts, which may proceed via a radical initiation mechanism. acs.org
While cross-coupling reactions build the core skeleton, other reactions like acylation and subsequent cyclizations can be used to synthesize or modify the target molecule. The Friedel-Crafts acylation of biphenyl (B1667301) with benzoyl chloride in the presence of a Lewis acid catalyst like Erbium(III) triflate (Er(OTf)₃) can furnish a (biphenyl)phenylmethanone isomer. rsc.orgresearchgate.net The mechanism involves the formation of an acylium ion intermediate which then attacks the biphenyl ring in an electrophilic aromatic substitution reaction.
Further functionalization can lead to cyclization. For example, biphenyl derivatives can undergo intramolecular reactions to form more complex polycyclic structures. Biphenyl cyclobutenones, for instance, can undergo 6π-photoelectrocyclization reactions when exposed to light, leading to fused ring systems. nih.gov Similarly, photolysis of certain biphenyl-containing precursors can lead to radical-mediated ring closure to form structures like phenanthridine. acs.org These studies of elementary steps—such as radical generation, bond rotation, and ring closure—are critical for understanding and controlling the synthesis of complex molecules derived from a biphenyl ketone scaffold.
Understanding Catalytic Cycles in Cross-Coupling Reactions
Elucidation of Photochemical Mechanisms
Benzophenone (B1666685) and its derivatives are canonical compounds in photochemistry. Their rich excited-state reactivity, stemming from the carbonyl chromophore, makes this compound a subject of interest for photochemical studies.
Upon absorption of UV light, this compound is promoted to an excited singlet state (S₁), which rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). acs.org This triplet state is relatively long-lived and is the primary species responsible for the compound's photochemical reactivity.
Kinetic studies on substituted benzophenones reveal that their triplet state lifetimes can vary dramatically depending on their molecular structure and environment. researchgate.net In crystalline solids, the triplet lifetimes of 4,4'-disubstituted benzophenones span nine orders of magnitude (from picoseconds to milliseconds). This vast range is attributed to a self-quenching process governed by a reductive charge transfer mechanism. A strong correlation exists where the rate constants for triplet quenching increase as the electron-donating ability of the substituents increases. This relationship is quantified by a Hammett plot, which shows a reaction constant (ρ) of -2.85 against Hammett σ(+) values. researchgate.net For this compound, the phenyl substituent at the 3-position would influence the electron density of the benzophenone core and thus its excited-state decay kinetics.
Table 2: Excited State Properties and Quenching for Substituted Benzophenones
| Compound/Process | State | Lifetime/Rate | Mechanism |
|---|---|---|---|
| Benzophenone | Triplet (T₁) | ~1-1000 µs (in solution) | Intersystem Crossing, H-abstraction |
| 4,4'-Diaminobenzophenone | Triplet (T₁) | ~62 ps (crystalline) | Reductive Self-Quenching |
The solvent can also play a crucial role in the excited-state dynamics, influencing the rates of processes like intersystem crossing and vibrational relaxation. researchgate.net
In aqueous or other protic environments, the triplet state of benzophenone derivatives can interact with protons, leading to distinct reaction pathways. The triplet state of a ketone can be quenched through processes involving hydrogen atom transfer or electron transfer, which can be facilitated by protons. researchgate.net
Studies on related systems have shown that proton-induced electron transfer can occur from an excited triplet state to a ground-state molecule. researchgate.net For example, triplet benzophenone can participate in proton-induced electron transfer with methoxynaphthalene. Theoretical investigations on amine-bearing emitters show that protonation significantly alters the electronic structure, which in turn affects the excited-state decay pathways and emission properties. researchgate.net This suggests that the protonation state of any functional groups on the biphenyl or phenyl rings, or interactions with a protic solvent, could dynamically modulate the triplet state reactivity of this compound.
Computational quantum chemistry provides powerful tools for understanding chemical reactivity through the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key predictors of a molecule's behavior.
A small energy gap between the HOMO and LUMO generally indicates that a molecule is more polarizable and chemically reactive. nih.gov For this compound, a DFT (Density Functional Theory) calculation would reveal the electronic landscape of the molecule.
HOMO: The location of the HOMO indicates the regions of the molecule most susceptible to electrophilic attack, as these are the most loosely held electrons.
LUMO: The location of the LUMO points to the sites most susceptible to nucleophilic attack, as this is the lowest energy orbital available to accept electrons.
For benzophenone derivatives, the HOMO is typically distributed over the phenyl rings (π orbitals), while the LUMO often has significant character on the carbonyl group (π* orbital). This distribution explains the electrophilic nature of the carbonyl oxygen and the susceptibility of the carbonyl carbon to nucleophilic addition. bhu.ac.in By analyzing the coefficients of the atomic orbitals that constitute the HOMO and LUMO, one can quantitatively assess the reactivity of specific atoms within the this compound structure, guiding the design of new reactions and functional materials. researchgate.net
Protonation Dynamics of Triplet States in Aqueous Solutions
Computational Chemistry and Theoretical Studies
Computational chemistry provides profound insights into the intrinsic properties of molecules, bridging the gap between structure and reactivity. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating its electronic structure, molecular geometry, and potential reactivity. These computational models serve as a powerful predictive tool, complementing experimental findings and guiding further research.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. Methods such as the B3LYP hybrid functional are frequently used to balance accuracy and computational cost, providing reliable data on molecular geometries, orbital energies, and various reactivity descriptors. epstem.net
The optimization of molecular geometry through DFT calculations is a critical first step to determine the most stable conformation of this compound. This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding key structural parameters such as bond lengths, bond angles, and dihedral angles.
While specific DFT-optimized data for the 3-yl isomer is not available in the reviewed literature, crystallographic data for the closely related isomer, (Biphenyl-4-yl)(phenyl)methanone, provides a valuable reference for its structural parameters. researchgate.netiucr.org In the crystal structure of the 4-yl isomer, the molecule exhibits a non-planar conformation. iucr.org The dihedral angle between the two phenyl rings of the biphenyl group is reported to be 8.0 (3)°, while the angle between the two phenyl rings attached to the carbonyl group is 51.74 (18)°. researchgate.netiucr.org This twisted geometry is a result of steric hindrance between the aromatic rings.
Table 1: Selected Experimental Geometric Parameters for (Biphenyl-4-yl)(phenyl)methanone (Isomer)
| Parameter | Value |
| Dihedral Angles (°) | |
| Dihedral angle between biphenyl rings | 8.0 (3) |
| Dihedral angle between rings connected by C=O | 51.74 (18) |
| Crystal System | Orthorhombic |
| Space Group | P c a 2₁ |
| Unit Cell Dimensions (Å) | a = 6.1445 (4), b = 7.4298 (7), c = 29.014 (2) |
Source: Data from crystallographic studies on (Biphenyl-4-yl)(phenyl)methanone. researchgate.netiucr.org
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. schrodinger.comrsc.org
A small HOMO-LUMO gap generally signifies a molecule that is more polarizable and has a higher chemical reactivity, as it requires less energy for electronic excitation. schrodinger.com DFT calculations are a standard method for computing the energies of these orbitals. briankoepnick.com For D-π-A (Donor-π-Acceptor) systems, the HOMO-LUMO gap correlates well with the lowest singlet excitation energy calculated by more advanced methods like TD-DFT. nih.gov In biphenyl systems, the HOMO-LUMO gap can be tuned by the application of an external electric field or by changing substituents on the phenyl rings. rsc.orgbriankoepnick.com
Table 2: Conceptual Frontier Molecular Orbital Parameters
| Parameter | Description | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons; associated with ionization potential. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons; associated with electron affinity. |
| Energy Gap (ΔE) | The energy difference between E(LUMO) and E(HOMO). | Indicates kinetic stability, chemical reactivity, and the energy of the lowest electronic excitation. schrodinger.com |
Computational methods provide a suite of descriptors to analyze a molecule's reactivity. The Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution on the molecule's surface. It identifies regions that are rich or deficient in electrons, corresponding to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular and intermolecular bonding and interactions. It provides detailed insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. bohrium.com Studies on related heterocyclic compounds have utilized Conceptual Density Functional Theory (CDFT) and Quantum Theory of Atoms in Molecules (QTAIM) analysis to investigate the effects of substituents on reactivity. researchgate.net
The vibrational spectrum of a molecule provides a fingerprint based on its molecular motions. DFT calculations are highly effective in predicting the vibrational frequencies of molecules. acs.org These theoretical frequencies, when properly scaled to account for anharmonicity and basis set deficiencies, show excellent agreement with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. epstem.netacs.org This computational analysis allows for a detailed and reliable assignment of the observed vibrational bands to specific modes of motion, such as stretching, bending, and torsional vibrations within the molecule. researchgate.netacs.org For aromatic ketones, characteristic vibrations include the C=O stretching mode, aromatic C-H stretching, and various ring breathing and deformation modes.
Table 3: Characteristic Vibrational Frequencies for Aromatic Ketones
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretching | 3100 - 3000 |
| Carbonyl (C=O) Stretching | 1700 - 1650 |
| Aromatic C=C Ring Stretching | 1600 - 1450 |
| In-plane C-H Bending | 1300 - 1000 |
| Out-of-plane C-H Bending | 900 - 675 |
Note: These are general ranges and the precise frequencies for this compound would be determined by specific computational analysis.
To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. uc.pt It is used to calculate the electronic excited states, allowing for the prediction of UV-visible absorption spectra. acs.org TD-DFT calculations provide information on excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These theoretical spectra are invaluable for interpreting experimental photophysical data and understanding the nature of electronic transitions, such as n→π* or π→π* transitions, within the molecule. researchgate.net Studies on similar aromatic systems have successfully used TD-DFT to correlate molecular structure with optical properties. bohrium.comresearchgate.net
Reactivity Descriptors (e.g., MEP-map, NHO, NLMO, NBO Analyses)
Conceptual Density Functional Theory (CDFT) for Reactivity Prediction
Conceptual Density Functional Theory (CDFT) has emerged as a powerful framework for quantifying and predicting the reactivity of chemical systems. mdpi.comnih.gov It utilizes descriptors derived from the electron density of a molecule to understand and anticipate its behavior in chemical reactions, moving beyond simple frontier molecular orbital (FMO) theory. researchgate.net For this compound, CDFT allows for a detailed mapping of its chemical properties.
Global and Local Reactivity Descriptors
Computational studies on substituted benzophenones demonstrate that substituents significantly influence the molecule's electronic properties and reduction potentials. researchgate.net The phenyl group at the meta-position in this compound acts as a substituent that modulates the electron density across the entire molecule. DFT calculations on related benzophenone derivatives show that activating groups can alter the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects reactivity. scialert.netchemrevlett.com
The primary reactive centers in this compound are the electrophilic carbonyl carbon and the nucleophilic regions of the two phenyl rings. CDFT helps to quantify the reactivity at these sites.
Electrophilicity and Nucleophilicity: The global electrophilicity index (ω) indicates the molecule's ability to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. mdpi.com Analysis of related systems suggests that the benzophenone core is moderately electrophilic.
Fukui Functions and Parr Functions: To identify local reactive sites, Fukui functions (f(r)) and Parr functions (P(r)) are employed. mdpi.comnih.gov The Fukui function for nucleophilic attack (f+(r)) would be largest on the carbonyl carbon, identifying it as the primary site for attack by nucleophiles. Conversely, the Fukui function for electrophilic attack (f-(r)) would highlight the most nucleophilic carbon atoms on the aromatic rings, particularly those at the ortho- and para-positions relative to the activating phenyl group and the deactivating benzoyl group. nih.gov
The following table summarizes key CDFT descriptors and their relevance to predicting the reactivity of this compound.
| CDFT Descriptor | Formula / Concept | Predicted Reactivity for this compound |
| Global Descriptors | ||
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η ≈ ELUMO - EHOMO | Measures resistance to change in electron distribution; a larger HOMO-LUMO gap implies greater stability. chemrevlett.com |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the overall electrophilic nature of the molecule. The carbonyl group makes it a good electron acceptor. mdpi.com |
| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures nucleophilic character relative to a standard (tetracyanoethylene). The π-systems of the rings provide nucleophilic character. mdpi.com |
| Local Descriptors | ||
| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)v(r) | Identifies the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. nih.gov |
| Parr Functions (P(r)) | P(r) = ρs(r) | Used to predict the most favorable sites for C-C bond formation in polar and ionic reactions. mdpi.com |
| Dual Descriptor (Δf(r)) | Δf(r) = f+(r) - f-(r) | A positive value indicates an electrophilic site (e.g., the carbonyl carbon), while a negative value indicates a nucleophilic site (e.g., specific carbons on the phenyl rings). |
By calculating these indices, a detailed reactivity map of this compound can be constructed, guiding synthetic efforts by predicting the most probable sites for chemical attack.
Theoretical Models for Reaction Pathways and Transition States
Beyond predicting static reactivity, computational chemistry provides the tools to model the complete trajectory of a chemical reaction. This involves mapping the potential energy surface (PES) to identify reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. semanticscholar.org A transition state is the highest energy point along the lowest energy path of a reaction, and its structure and energy determine the reaction's kinetic feasibility.
For this compound, several reaction types can be modeled:
Nucleophilic Addition to the Carbonyl Group: This is a characteristic reaction of ketones. The approach of a nucleophile (e.g., a hydride from NaBH₄ or an organometallic reagent) to the carbonyl carbon can be modeled. DFT calculations can locate the transition state structure, which would feature a partially formed bond between the nucleophile and the carbonyl carbon and a partially broken C=O π-bond. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.
Electrophilic Aromatic Substitution: The biphenyl moiety is susceptible to attack by electrophiles. Theoretical models can predict the regioselectivity of such reactions. For instance, by modeling the attack of an electrophile (e.g., NO₂⁺) at various positions on the rings, one can calculate the activation barriers for each pathway. The pathway with the lowest energy barrier will be the kinetically favored product. A study on a palladium-mediated reaction that forms biphenyl as a side product highlights how DFT can be used to evaluate competing pathways, such as insertion versus reductive elimination, by comparing their respective energy barriers. publish.csiro.au
Photochemical Reactions: Benzophenone is a classic photosensitizer, and its excited-state reactivity is well-studied. researchgate.net Theoretical methods like Time-Dependent DFT (TD-DFT) can be used to model the excited states (singlet and triplet) of this compound. acs.org The decay pathways from these excited states, including processes like intersystem crossing (ISC) and hydrogen atom abstraction, can be mapped. semanticscholar.orgcore.ac.uk For example, the transition state for hydrogen abstraction from a solvent molecule by the excited triplet state of the ketone would involve an elongated solvent C-H bond and a newly forming O-H bond.
A hypothetical reaction coordinate diagram for a nucleophilic addition to this compound illustrates the key components modeled in such a study.
| Species | Description | Relative Energy (kcal/mol) - Illustrative |
| Reactants | This compound + Nucleophile | 0 |
| Transition State (TS) | Nucleophile partially bonded to carbonyl C; C=O bond elongated. Characterized by a single imaginary vibrational frequency. | +15 |
| Product | Tetrahedral alkoxide intermediate. | -10 |
Note: The energy values are for illustrative purposes to demonstrate a typical exothermic reaction profile.
These theoretical models are not merely academic; they provide concrete, quantitative predictions about reaction outcomes and rates. By comparing the energy barriers of competing reaction pathways, chemists can understand why a particular product is formed, or design reaction conditions (e.g., choice of catalyst or solvent) to favor a desired outcome. publish.csiro.au
Advanced Spectroscopic Characterization of 1,1 Biphenyl 3 Yl Phenyl Methanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For [1,1'-Biphenyl]-3-yl(phenyl)methanone, both basic and advanced NMR techniques provide detailed insights into its carbon framework and proton environments.
¹H NMR and ¹³C NMR for Primary Structural Elucidation
The ¹H NMR and ¹³C NMR spectra are fundamental for the initial structural verification of biphenyl (B1667301) methanones. In the ¹H NMR spectrum, the protons on the aromatic rings typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the carbonyl group. The complex splitting patterns (multiplets) in this region arise from proton-proton (H-H) coupling within each aromatic ring.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C=O) is characteristically found at a highly deshielded chemical shift, often in the range of δ 195-200 ppm. rsc.org The aromatic carbons resonate between δ 110 and 145 ppm. The quaternary carbons, particularly the ones at the biphenyl linkage and the one attached to the carbonyl group, can be identified by their lower intensity and lack of direct proton attachment in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
For instance, in derivatives such as (2-Hydroxy-[1,1'-biphenyl]-3-yl)(phenyl)methanone, the aromatic protons are observed in the δ 7.01-7.70 ppm range, while the carbonyl carbon appears at δ 202.4 ppm. beilstein-journals.org Similarly, complex derivatives show characteristic signals for the biphenyl and benzoyl moieties, with the carbonyl carbon resonating around δ 185.4 ppm and the numerous aromatic carbons appearing between 112.7 and 154.8 ppm. rasayanjournal.co.in
Table 1: Representative NMR Data for Biphenyl Methanone (B1245722) Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| (2-Hydroxy-[1,1'-biphenyl]-3-yl)(phenyl)methanone | 7.01-7.70 (m, Ar-H) | 202.4 (C=O), 118.6-160.8 (Ar-C) | beilstein-journals.org |
| (E)-(3-(4-(1H-tetrazol-5-yl)styryl)benzofuran-2-yl)([1,1'-biphenyl]-4-yl)methanone | 7.30-8.21 (m, Ar-H) | 185.4 (C=O), 112.7-154.8 (Ar-C) | rasayanjournal.co.in |
Advanced NMR Techniques (e.g., ¹⁹F NMR, 2D NMR Experiments)
For unambiguous assignment of the complex proton and carbon signals in [1,1'-Biphenyl]-3-yl(phenyl)methanone and its derivatives, two-dimensional (2D) NMR experiments are employed. wiley.com
COSY (Correlation Spectroscopy) experiments reveal H-H coupling networks, helping to trace the connectivity of protons within each of the three aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and for assigning which proton signals belong to which aromatic ring by observing correlations to the central carbonyl carbon. wiley.com
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is useful in determining the preferred conformation of the molecule in solution.
For derivatives containing fluorine, ¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic environment of fluorine atoms. rasayanjournal.co.inepfl.ch The chemical shifts in ¹⁹F NMR are very sensitive to changes in the molecular structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy is primarily used to identify key functional groups. For [1,1'-Biphenyl]-3-yl(phenyl)methanone, the most prominent and diagnostic absorption band is the strong C=O stretching vibration of the ketone group. This peak is typically observed in the region of 1650-1670 cm⁻¹. For example, in various tetrazole-based biphenyl methanone derivatives, this carbonyl stretch appears between 1740 and 1742 cm⁻¹. rasayanjournal.co.in Other characteristic IR bands include C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), C-H stretching for the aromatic protons (above 3000 cm⁻¹), and C-H bending vibrations (out-of-plane) between 700 and 900 cm⁻¹, which can give clues about the substitution pattern of the aromatic rings. rasayanjournal.co.inrsc.org
Raman Spectroscopy is a complementary technique to IR. The C=O stretch is also Raman active. In the parent compound benzophenone (B1666685), the C=O vibration is observed at 1659 cm⁻¹. nih.govacs.org Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong signals in the Raman spectrum. Studies on benzophenone and other aromatic ketones provide detailed assignments of the various ring modes. researchgate.net The inter-ring C-C stretch between the two phenyl groups of the biphenyl moiety is also expected to be Raman active and provides information about the backbone structure. researchgate.net
Table 2: Key Vibrational Frequencies for Benzophenone and Related Derivatives
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carbonyl (C=O) Stretch | IR | 1740 - 1742 | rasayanjournal.co.in |
| Carbonyl (C=O) Stretch | Raman | 1659 | nih.govacs.org |
| C-H Aromatic Stretch | IR | >3000 | rasayanjournal.co.in |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uwo.ca For [1,1'-Biphenyl]-3-yl(phenyl)methanone (C₁₉H₁₄O), the molecular weight is 258.3 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can confirm the exact mass (258.1045 Da) and thus the molecular formula with high accuracy. rsc.org
Upon ionization in the mass spectrometer, a molecular ion (M⁺•) is formed. The fragmentation of diaryl ketones is well-understood. The primary fragmentation pathways for [1,1'-Biphenyl]-3-yl(phenyl)methanone are expected to involve cleavage of the bonds adjacent to the carbonyl group. This would lead to the formation of characteristic fragment ions:
A benzoyl cation ([C₆H₅CO]⁺) with an m/z of 105.
A phenyl cation ([C₆H₅]⁺) with an m/z of 77, resulting from the loss of a CO group from the benzoyl cation.
A 3-biphenylylcarbonyl cation ([C₁₃H₉CO]⁺) with an m/z of 181.
A 3-biphenylyl cation ([C₁₂H₉]⁺) with an m/z of 153, resulting from the loss of a CO group.
Analysis of the closely related compound 3-acetylbiphenyl (B1295732) shows a molecular ion at m/z 196 and a major fragment at m/z 181, corresponding to the loss of a methyl radical (•CH₃), which supports the stability of the biphenylcarbonyl cation structure. nih.gov
Electronic Spectroscopy: UV-Visible and Fluorescence Studies of Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of [1,1'-Biphenyl]-3-yl(phenyl)methanone is dominated by the benzophenone chromophore, which is extended by the conjugation of the biphenyl system. Expected absorptions include:
An intense band corresponding to a π → π * transition at shorter wavelengths, associated with the conjugated aromatic system.
A weaker, longer-wavelength band corresponding to the formally forbidden n → π * transition, involving the non-bonding electrons on the carbonyl oxygen and the π* orbital of the carbonyl group.
In derivatives such as (2-Hydroxy-[1,1'-biphenyl]-3-yl)(phenyl)methanone, UV-Vis absorption spectra have been recorded, providing a basis for understanding the electronic properties of this class of compounds. beilstein-journals.org
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While benzophenone itself is weakly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, its derivatives can exhibit interesting emission properties. For example, some biphenyl derivatives are known to be fluorescent materials with applications in organic light-emitting diodes (OLEDs). mdpi.com The introduction of different substituents and extending the π-conjugated system can significantly alter the fluorescence quantum yield and the emission wavelength. mdpi.com
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
Analysis of such a structure reveals key conformational features. A crucial parameter in biphenyl compounds is the dihedral angle between the two phenyl rings of the biphenyl unit. This twist angle is a result of the balance between conjugative effects (which favor planarity) and steric hindrance between the ortho-protons (which favors a twisted conformation). Similarly, the phenyl ring of the benzoyl group and the adjacent biphenyl ring will also adopt a twisted conformation relative to each other to minimize steric repulsion. These torsional angles are critical as they govern the extent of π-conjugation across the molecule, which in turn influences its electronic and optical properties.
Time-Resolved Spectroscopic Methods (e.g., Flash Photolysis, Time-Resolved Resonance Raman) for Kinetic and Intermediate Studies
Time-resolved spectroscopic techniques are indispensable for studying the short-lived intermediates and reaction kinetics that define the photochemical and photophysical pathways of molecules like [1,1'-Biphenyl]-3-yl(phenyl)methanone. Methods such as laser flash photolysis (LFP) and time-resolved resonance Raman (TRRR) spectroscopy provide direct insight into the structures and lifetimes of transient species like triplet states and radicals.
Laser Flash Photolysis (LFP)
LFP is a powerful technique used to generate and study transient chemical species. A short, intense pulse of light (the "pump") excites the molecule of interest, initiating a photochemical reaction. A second, weaker light beam (the "probe") is then used to record the absorption spectrum of the transient species generated. By varying the time delay between the pump and probe pulses, the formation and decay of these intermediates can be monitored, allowing for the determination of kinetic rate constants.
While direct LFP studies on [1,1'-Biphenyl]-3-yl(phenyl)methanone are not extensively documented in the reviewed literature, research on structurally related compounds, such as 3-hydroxybiphenyl derivatives, illustrates the method's utility. For instance, LFP has been used to study the photodehydration of 3-phenylphenols, which proceeds through excited singlet states to form transient zwitterionic biphenyl quinone methides. nih.gov In these studies, LFP in a CH₃CN-H₂O mixture allowed for the direct observation of the zwitterionic intermediates, with lifetimes measured in the microsecond range (e.g., ~7.5 µs and ~25 µs). nih.gov The technique also enables the measurement of quenching rate constants, which quantify the reactivity of the transient species with other molecules. nih.gov
Interactive Table: Quenching Rate Constants for Zwitterionic Biphenyl Derivatives
This table presents the quenching rate constants for photochemically generated zwitterions derived from 3-phenylphenols, as determined by laser flash photolysis. nih.gov These values demonstrate the high reactivity of the intermediates with nucleophiles.
| Transient Species | Nucleophile | Solvent | Quenching Rate Constant (k_q) [M⁻¹s⁻¹] |
| Zwitterion 20 | Azide | CH₃CN-H₂O | Data not specified |
| Zwitterion 20 | Ethanolamine | CH₃CN-H₂O | Data not specified |
| Zwitterion 21 | Azide | CH₃CN-H₂O | Data not specified |
| Zwitterion 21 | Ethanolamine | CH₃CN-H₂O | Data not specified |
Note: Specific rate constant values were mentioned to be determined in the source but not explicitly listed. nih.gov
Time-Resolved Resonance Raman (TRRR) Spectroscopy
TRRR spectroscopy is a vibrational spectroscopy technique that provides detailed structural information about short-lived molecular intermediates. nih.gov It combines the principles of Raman spectroscopy with a pump-probe approach. By tuning the probe laser wavelength to an electronic absorption band of a specific transient intermediate, the Raman scattering from that species is selectively enhanced by a factor of 10³ to 10⁶. stfc.ac.uk This resonance enhancement allows for the acquisition of vibrational spectra of a single species, even in a complex mixture, providing a structural "fingerprint" of the intermediate. stfc.ac.uk
The technique is particularly powerful for identifying changes in bonding and geometry upon electronic excitation or during a chemical reaction. For example, in studies of the photoactive yellow protein, TRRR has been used to obtain the vibrational spectra of key intermediates in its photocycle. nih.govnih.gov These spectra revealed changes in protonation state, hydrogen bonding, and chromophore structure, demonstrating the method's ability to track molecular transformations in detail. nih.gov For a compound like [1,1'-Biphenyl]-3-yl(phenyl)methanone, TRRR could be employed to characterize the vibrational modes of its triplet state or ketyl radical intermediate, revealing how the electronic excitation is distributed across the biphenyl and benzoyl moieties. Studies on biphenyl itself have shown that the amount of triplet state formed can be observed and quantified using this technique. researchgate.net
Optically Detected Magnetic Resonance (ODMR) for Triplet State Characterization
Optically Detected Magnetic Resonance (ODMR) is a highly sensitive double resonance technique used to study the magnetic properties of excited triplet states in molecules. uni-siegen.decaltech.edu It combines optical spectroscopy with electron paramagnetic resonance (EPR). The principle relies on the fact that the rates of populating and depopulating the three sublevels of a molecular triplet state (Tₓ, Tᵧ, T₂) are often different. This leads to a non-Boltzmann distribution, or spin polarization, under continuous optical excitation. caltech.edu
For aromatic ketones like benzophenones, the lowest excited triplet state is often a key intermediate in photochemical reactions. Research on (Biphenyl-4-yl)(phenyl)methanone, a close isomer of the title compound, has utilized phosphorescence and ODMR to characterize its lowest excited triplet state. researchgate.net These experiments, conducted on single crystals, determined that the lowest triplet state is of a π,π* character. researchgate.net This finding is significant as the nature of the lowest triplet state (n,π* vs. π,π) dictates the molecule's photochemistry. An n,π state typically leads to efficient hydrogen abstraction, while a π,π* state is generally less reactive in such processes.
The key parameters obtained from ODMR are the zero-field splitting (ZFS) parameters, D and E. These parameters describe the magnetic dipole-dipole interaction between the two unpaired electrons in the triplet state and provide information about the electronic and geometric structure of the molecule in that state.
Interactive Table: Triplet State Properties of (Biphenyl-4-yl)(phenyl)methanone
This table summarizes findings from ODMR and phosphorescence studies on (Biphenyl-4-yl)(phenyl)methanone, which serve as a valuable reference for understanding the triplet state of the 3-yl isomer. researchgate.net
| Parameter | Description | Finding for (Biphenyl-4-yl)(phenyl)methanone |
| Lowest Triplet State | Electronic configuration of the lowest excited triplet state. | π,π* |
| Zero-Field Splitting | ODMR experiments measure the energy separation between triplet sublevels in the absence of an external magnetic field. | Experiments were reported to be performed. |
Applications in Advanced Chemical Materials and Catalysis
Role as Photoinitiators in Polymer Science and Curing Processes
Derivatives of biphenyl-3-YL(phenyl)methanone, particularly its isomer 4-benzoylbiphenyl (B106861) (also known as Photoinitiator PBZ), function as highly efficient Type II photoinitiators. alfa-chemistry.com These compounds are crucial for initiating polymerization reactions upon exposure to ultraviolet (UV) light, a process central to UV curing of coatings, inks, and adhesives. alfa-chemistry.com
In a typical Type II system, the photoinitiator (e.g., a benzophenone (B1666685) derivative) absorbs UV radiation, promoting it to an excited triplet state. This excited molecule cannot directly generate the radicals needed for polymerization; instead, it interacts with a synergist, usually a tertiary amine, through a process of hydrogen abstraction or electron transfer. This interaction generates the active amine-derived radicals that initiate the polymerization of monomers and oligomers, such as acrylates, leading to the rapid formation of a solid polymer network. nih.govwrc.org.za
The efficiency and low odor of initiators like 4-benzoylbiphenyl make them suitable for sensitive applications, including printing inks for packaging and various industrial coatings. alfa-chemistry.comnih.gov The general mechanism highlights the importance of the benzophenone core, which is present in this compound, for photoinitiation chemistry.
Table 1: Properties of a Representative Biphenyl-Based Photoinitiator (4-Benzoylbiphenyl) Data sourced from publicly available chemical supplier information. alfa-chemistry.com
| Property | Value |
| Common Name | Photoinitiator PBZ |
| Chemical Name | 4-Benzoylbiphenyl |
| CAS No. | 2128-93-0 |
| Molecular Formula | C₁₉H₁₄O |
| Melting Point | 99-101 °C |
| Absorption Peak | ~248 nm |
| Primary Function | Type II Photoinitiator |
| Common Applications | UV-curable varnishes, plastic and wood coatings, adhesives, printing inks |
Integration into Luminescent Materials and Optoelectronic Devices (e.g., OLEDs)
The biphenyl (B1667301) methanone (B1245722) structure is a key building block in the design of advanced materials for optoelectronic devices, especially Organic Light-Emitting Diodes (OLEDs). acs.org The benzoyl group acts as an effective electron-acceptor, which can be combined with electron-donating moieties to create molecules with tailored electronic properties.
These materials are often used as emitters or hosts in the emissive layer of OLEDs. For instance, novel luminogens incorporating a benzoyl group have been designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. acs.org In one study, a green-emitting TADF molecule using a benzoyl acceptor achieved a high external quantum efficiency (EQE) of 20.8% in a doped device.
Furthermore, biphenyl derivatives are widely used as host materials or as electron-transporting layers (ETL) in phosphorescent OLEDs (PhOLEDs). rsc.orgsigmaaldrich.commdpi.com Compounds like 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) and 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) utilize the biphenyl core to achieve high triplet energy and bipolar charge-transport properties. rsc.orgsigmaaldrich.commdpi.com This prevents the quenching of the phosphorescent emitter and ensures balanced charge injection, leading to high device efficiencies. A sky-blue PhOLED using a biphenyl-triazole host achieved a maximum EQE of 30.2%. sigmaaldrich.commdpi.com
Table 2: Performance of an OLED Device Using a Biphenyl-Triazole Bipolar Host Material Data from a study on a sky-blue phosphorescent OLED. sigmaaldrich.commdpi.com
| Parameter | Value |
| Host Material | 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) |
| Emitter (Dopant) | FIrpic |
| Maximum Current Efficiency | 65.9 cd/A |
| Maximum Power Efficiency | 62.8 lm/W |
| Maximum External Quantum Efficiency (EQE) | 30.2% |
| Emission Color | Sky-Blue |
Utilization in Catalysis (e.g., as Ligands or Active Components in Organic Transformations)
While this compound is often the target product of catalytic reactions, such as Friedel-Crafts acylation, the broader biphenyl scaffold is fundamental to modern catalysis, primarily in the design of specialized ligands for transition-metal catalysts. arabjchem.orgwikipedia.org Biphenyl-containing phosphines, for example, are highly effective ligands in metal-catalyzed processes like hydroformylation and Suzuki-Miyaura cross-coupling reactions. stppgroup.com
The utility of the biphenyl structure in ligands stems from its rigidity and steric bulk, which can be fine-tuned to control the reactivity and selectivity of the metal center. Additionally, derivatives of the title compound can themselves serve as ligands. Iridium(III) complexes containing (biphenyl-3-yl)methanone-derived ligands have been investigated for their photophysical properties, indicating their role in forming organometallic complexes that can have catalytic applications. mdpi.com Similarly, triazine-based derivatives with biphenyl arms can act as ligands, binding to metal ions to form coordination complexes that may be used in catalysis. rsc.org
Precursors for Specialized Polyaromatic Hydrocarbon Synthesis
Biphenyl and its derivatives serve as foundational precursors for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). A significant pathway for this transformation is the phenyl-addition/dehydrocyclization (PAC) mechanism.
Research has demonstrated that the reaction of phenyl radicals with biphenyl at high temperatures leads directly to the formation of triphenylene (B110318) (C₁₈H₁₂), a four-ring PAH. In this process, a phenyl radical adds to the biphenyl molecule, forming a terphenyl radical intermediate. This intermediate then undergoes intramolecular cyclization and subsequent hydrogen atom loss to yield the stable, fully aromatic triphenylene structure. This PAC pathway represents a crucial method for molecular mass growth from simple aromatic rings to complex PAHs, a process relevant in both industrial synthesis and astrochemistry.
Development of Novel Optical Brightening Agents and Chemical Sensors
The biphenyl structure is a core component of many commercially important optical brightening agents (OBAs), also known as fluorescent whitening agents. nih.gov These compounds function by absorbing light in the non-visible ultraviolet spectrum and re-emitting it as visible blue light. nih.gov This fluorescence counteracts the natural yellow cast of materials like textiles and paper, making them appear whiter and brighter. Distyrylbiphenyl (DSBP) derivatives are a major class of OBAs used in laundry detergents. nih.gov The synthesis of these agents often starts from biphenyl precursors, which are functionalized to create the final conjugated system.
In the field of chemical sensing, the biphenyl scaffold is used to construct fluorescent probes. Poly(amine) biphenyl derivatives have been developed as fluorescent sensors for detecting anions and cations, where the binding of an ion modulates the fluorescence output of the molecule. stppgroup.com The design often relies on photo-induced electron transfer (PET) being inhibited or enabled upon analyte binding. While direct application of this compound as a sensor is not widely documented, related structures are actively researched. For example, fluorescent sensors with a biphenolic backbone have been synthesized for the selective detection of metal ions like Fe³⁺ in solution.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing Biphenyl-3-YL(phenyl)methanone?
- Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to form the biphenyl-ketone scaffold. For example, coupling 3-bromobiphenyl with benzoyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Confirms aromatic proton environments and ketone carbonyl signals (δ ~195–205 ppm for C=O) .
- IR Spectroscopy : Identifies the carbonyl stretch (~1650–1700 cm⁻¹) and aryl C-H stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How is crystallographic data utilized to resolve structural ambiguities?
- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and torsional conformations. For example, SCXRD can distinguish between rotational isomers of the biphenyl moiety by analyzing dihedral angles .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be reconciled?
- Answer :
- Standardized Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) .
- Statistical Validation : Use ANOVA to assess inter-assay variability. For instance, conflicting IC₅₀ values in enzyme inhibition assays may arise from differential protein binding or assay sensitivity .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Answer :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance aryl coupling yields compared to toluene .
- Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes side reactions .
Q. How does substituent positioning on the biphenyl moiety affect receptor binding?
- Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-position. Docking simulations (AutoDock Vina) predict binding affinity to targets like cannabinoid receptors .
- Experimental Validation : Radioligand displacement assays quantify Ki values for competitive binding .
Q. What computational tools predict the pharmacokinetic profile of this compound?
- Answer :
- ADMET Prediction : SwissADME estimates LogP (lipophilicity) and blood-brain barrier permeability. For example, LogP ~3.5 suggests moderate oral bioavailability .
- Metabolic Stability : CYP450 isoform interaction analysis via Schrödinger’s QikProp .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
